Cas no 683222-31-3 (N,2-dimethylcyclopentan-1-amine)
N,2-dimethylcyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanamine, N,2-dimethyl-
- N,2-dimethylcyclopentan-1-amine
-
- MDL: MFCD03412907
- Inchi: 1S/C7H15N/c1-6-4-3-5-7(6)8-2/h6-8H,3-5H2,1-2H3
- InChI Key: MEDVLGKKCCKQAO-UHFFFAOYSA-N
- SMILES: C1(NC)CCCC1C
N,2-dimethylcyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-269586-0.05g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 0.05g |
$149.0 | 2025-03-20 | |
| Enamine | EN300-269586-0.1g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 0.1g |
$221.0 | 2025-03-20 | |
| Enamine | EN300-269586-0.25g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 0.25g |
$315.0 | 2025-03-20 | |
| Enamine | EN300-269586-0.5g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 0.5g |
$501.0 | 2025-03-20 | |
| Enamine | EN300-269586-1.0g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 1.0g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-269586-2.5g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 2.5g |
$1260.0 | 2025-03-20 | |
| Enamine | EN300-269586-5.0g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 5.0g |
$1862.0 | 2025-03-20 | |
| Enamine | EN300-269586-10.0g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95.0% | 10.0g |
$2762.0 | 2025-03-20 | |
| Enamine | EN300-269586-1g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95% | 1g |
$642.0 | 2023-09-11 | |
| Enamine | EN300-269586-5g |
N,2-dimethylcyclopentan-1-amine |
683222-31-3 | 95% | 5g |
$1862.0 | 2023-09-11 |
N,2-dimethylcyclopentan-1-amine Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on N,2-dimethylcyclopentan-1-amine
N,2-Dimethylcyclopentan-1-Amine: A Comprehensive Overview
N,2-Dimethylcyclopentan-1-amine (CAS No. 683222-31-3) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentane ring with two methyl groups and an amine functional group. The combination of these features makes it a valuable component in numerous applications, ranging from pharmaceuticals to industrial materials.
The synthesis of N,2-dimethylcyclopentan-1-amine involves a series of carefully controlled reactions, often starting from cyclopentane derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production processes. Researchers have also explored the use of biocatalysts to enhance the yield and purity of this compound, aligning with the growing emphasis on sustainable chemistry.
One of the most promising applications of N,2-dimethylcyclopentan-1-amine lies in its role as a building block for advanced materials. In polymer chemistry, this compound serves as a key precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties. For instance, recent studies have demonstrated its use in creating lightweight composites for aerospace applications, where both strength and durability are critical.
In the pharmaceutical industry, N,2-dimethylcyclopentan-1-amine has shown potential as an intermediate in drug discovery programs targeting various therapeutic areas. Its ability to form stable bonds with other functional groups makes it an ideal candidate for constructing complex molecular architectures. Moreover, its role in medicinal chemistry has been bolstered by recent findings that highlight its potential as a bioisostere in lead optimization campaigns.
The chemical properties of N,2-dimethylcyclopentan-1-amine are equally noteworthy. Its amine group imparts nucleophilic character, enabling it to participate in a wide range of reactions such as alkylation and acylation. The cyclopentane ring adds rigidity to the molecule, enhancing its stability under various reaction conditions. These attributes make it a valuable reagent in organic synthesis laboratories worldwide.
Recent research has also focused on the environmental impact of N,2-dimethylcyclopentan-1-amine throughout its lifecycle. Studies have been conducted to assess its biodegradability and toxicity profiles under different environmental conditions. These efforts are part of a broader initiative to develop eco-friendly chemical compounds that minimize harm to ecosystems while maintaining high performance standards.
Looking ahead, the future of N,2-dimethylcyclopentan-1-amine seems bright as researchers continue to uncover new applications and optimize existing ones. Its adaptability across multiple disciplines underscores its importance in modern chemistry and materials science.
683222-31-3 (N,2-dimethylcyclopentan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)